Ammonium;hexafluorogermanium(2-)

Description

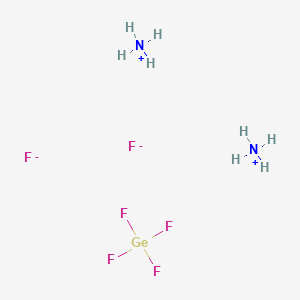

Ammonium hexafluorogermanate(4), with the chemical formula (NH₄)₂GeF₆, is an inorganic compound composed of ammonium cations (NH₄⁺) and hexafluorogermanate(IV) anions (GeF₆²⁻). It is synthesized by exposing germanium (Ge) wafers to hydrofluoric acid (HF) and nitric acid (HNO₃) vapors, leading to the formation of crystalline ammonium hexafluorogermanate alongside germanium oxide (α-GeO₂) .

The compound has a molecular weight of 222.66 g/mol, a density of 2.564 g/cm³, and a melting point of 380°C . It is soluble in water and sublimes upon heating. Its high purity grades (99%–99.999%) cater to specialized applications in electronics, pharmaceuticals, and chemical synthesis .

Properties

CAS No. |

16962-47-3 |

|---|---|

Molecular Formula |

F6GeH4N- |

Molecular Weight |

204.66 g/mol |

IUPAC Name |

azanium hexafluorogermanium(2-) |

InChI |

InChI=1S/F6Ge.H3N/c1-7(2,3,4,5)6;/h;1H3/q-2;/p+1 |

InChI Key |

FJKKZDWDMAYYCN-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[NH4+].[F-].[F-].F[Ge](F)(F)F |

Other CAS No. |

16962-47-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Dissolution of Germanium Precursor

Germanium dioxide (50 g) is gradually added to 40% hydrofluoric acid (200 mL) under vigorous stirring. Exothermic heating is counteracted by external cooling to 5°C. The resulting clear solution confirms the formation of hexafluorogermanic acid (H₂GeF₆).

Ammonium Salt Addition

Ammonium chloride (35 g) is dissolved in deionized water (100 mL) and added dropwise to the H₂GeF₆ solution. Immediate precipitation of ammonium hexafluorogermanate(IV) occurs, requiring continuous agitation to prevent agglomeration.

Crystallization and Purification

The slurry is vacuum-filtered, and the crude product is recrystallized from a minimal volume of hot water (80°C). Slow cooling to 25°C yields needle-like crystals, which are washed with ethanol and dried under reduced pressure (60°C, 12 h). Typical yields range from 85–90% with purity exceeding 99%.

Alternative Methods and Modifications

Ammonium Bifluoride Route

Substituting NH₄Cl with ammonium bifluoride (NH₄HF₂) simplifies the process by eliminating HCl gas evolution:

This method reduces corrosion risks and improves reaction controllability, albeit at a higher reagent cost.

Solvent-Mediated Synthesis

Methanol or ethanol can enhance crystal morphology by moderating supersaturation rates. For example, adding 350 mL methanol post-reaction improves dissolution of intermediate species, facilitating larger crystal growth.

Process Optimization and Quality Control

Reaction Kinetics

Studies indicate that reaction completion requires 30–45 minutes at 5°C, with prolonged stirring (>60 minutes) risking GeF₆²⁻ hydrolysis to GeO₂.

Purity Enhancements

-

Ion Exchange : Residual Fe³⁺ or Al³⁺ impurities are removed via chelating resins (e.g., Dowex 50WX8).

-

Double Recrystallization : Sequential recrystallization from water and ethanol elevates purity to 99.9%.

| Hazard Mitigation Strategy | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Fluoropolymer-lined gloves, face shields, and HF-resistant aprons |

| Ventilation | Fume hoods with ≥100 ft/min airflow |

| Emergency Neutralization | Calcium gluconate gel on-site for dermal exposure |

Reactor materials must resist HF corrosion, favoring PTFE, Hastelloy, or Monel alloys.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| NH₄Cl/HF (Standard) | 85–90 | 99.2 | Cost-effective, scalable | HCl gas emission |

| NH₄HF₂/HF | 88–92 | 99.5 | No gaseous byproducts | Higher reagent cost |

| Solvent-Assisted | 82–87 | 99.8 | Improved crystal quality | Methanol flammability risk |

Industrial Applications and Scalability

Large-scale production (≥100 kg/batch) employs continuous-flow reactors with automated pH and temperature controls. For instance, a patented system uses jacketed reactors with chilled brine (-8°C) during HF addition, followed by hot water (80°C) for crystallization. This approach achieves 95% yield with 99.9% purity, meeting electronic-grade specifications .

Chemical Reactions Analysis

Ammonium hexafluorogermanate(4) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, as well as other fluorinating agents. The reaction conditions often involve specific temperatures and pressures to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Semiconductor Material Synthesis

One of the primary applications of ammonium hexafluorogermanate(IV) is in the synthesis of germanium-based materials for semiconductor technology. It serves as a precursor for:

- Chemical Vapor Deposition (CVD) : This technique utilizes ammonium hexafluorogermanate(IV) to deposit thin films of germanium on various substrates, which are essential for fabricating electronic devices such as transistors and diodes.

- Atomic Layer Deposition (ALD) : Similar to CVD, ALD employs this compound to create ultra-thin germanium layers with precise thickness control, vital for advanced semiconductor applications.

Synthesis of Other Germanium Compounds

Ammonium hexafluorogermanate(IV) is also a key starting material for synthesizing various other germanium compounds. Its high purity and stability make it an ideal source for producing:

- Germanium oxides : These compounds are crucial in optics and electronics.

- Germanium sulfides : Used in infrared optics and fiber optics .

Substitution in Zeolites

In materials science, ammonium hexafluorogermanate(IV) is utilized to substitute aluminum with germanium in Y-type zeolites. This modification enhances the catalytic properties of zeolites, making them more effective in various chemical reactions, particularly in petrochemical processes .

Research Applications

The compound is being explored for several innovative research applications, including:

- Photonic Devices : Due to its optical properties, ammonium hexafluorogermanate(IV) is being investigated for use in photonic devices that manipulate light for telecommunications.

- Nanotechnology : Its role as a precursor in nanomaterials synthesis is gaining traction, particularly in creating nanoscale germanium structures for electronic applications .

Case Study 1: Thin Film Technology

A study conducted on the use of ammonium hexafluorogermanate(IV) in CVD highlighted its effectiveness in creating high-quality germanium films suitable for high-performance electronic devices. The films exhibited excellent uniformity and low defect density, which are critical parameters for device reliability.

Case Study 2: Catalytic Applications

Research involving the substitution of Al with Ge in Y-type zeolites demonstrated improved catalytic activity for hydrocarbon cracking processes. The modified zeolites showed enhanced selectivity and yield compared to traditional catalysts.

Mechanism of Action

The mechanism by which ammonium hexafluorogermanate(4) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a fluorinating agent, introducing fluorine atoms into other molecules. This process can alter the chemical and physical properties of the target molecules, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Ammonium hexafluorogermanate(4) belongs to a family of ammonium fluorometallates. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| Ammonium hexafluorogermanate(4) | (NH₄)₂GeF₆ | 222.66 | 2.564 | 380 (sublimes) | Soluble |

| Ammonium hexafluorosilicate | (NH₄)₂SiF₆ | 178.14 | 2.18 | Decomposes | Soluble |

| Triammonium heptafluorogermanate | (NH₄)₃GeF₇ | 261.71 | N/A | N/A | Limited data |

| Ammonium hexafluorophosphate | NH₄PF₆ | 163.00 | 2.18 | Decomposes | Soluble |

Key Observations :

Central Atom Impact :

- Replacing germanium (Ge) with silicon (Si) in (NH₄)₂SiF₆ reduces molecular weight and density due to silicon’s smaller atomic radius and lower atomic mass compared to germanium .

- Phosphorus-based (NH₄)PF₆ has even lower molecular weight, reflecting the lighter central atom .

Thermal Stability :

- (NH₄)₂GeF₆ exhibits higher thermal stability (melting at 380°C) compared to (NH₄)₂SiF₆, which decomposes before melting . This stability makes it suitable for high-temperature processes in semiconductor manufacturing.

Synthesis Methods: (NH₄)₂GeF₆ is synthesized via HF/HNO₃ vapor treatment of Ge wafers, whereas (NH₄)₃GeF₇ forms under specific stoichiometric conditions involving excess ammonium fluoride .

Key Observations :

Electronics Industry :

- (NH₄)₂GeF₆ is critical for producing high-purity germanium layers in semiconductors, whereas (NH₄)₂SiF₆ is less relevant in advanced electronics due to silicon’s ubiquity in lower-tech applications .

Pharmaceuticals: (NH₄)₂GeF₆ serves as a catalyst in drug synthesis, leveraging germanium’s biocompatibility.

Material Science :

- Hexafluorogermanate-based metal-organic frameworks (MOFs), such as GeFSIX-1-Cu, are employed for gas separation (e.g., acetylene/ethylene), outperforming silicates in selectivity .

Research Findings

- Structural Flexibility : (NH₄)₂GeF₆ forms a cubic crystal system akin to (NH₄)₂SiF₆ but with larger lattice parameters due to Ge’s ionic radius (53 pm vs. Si’s 40 pm) .

- Reactivity : (NH₄)₂GeF₆ undergoes hydrolysis in aqueous solutions, producing GeO₂ and HF, whereas (NH₄)₂SiF₆ hydrolyzes more readily, releasing toxic SiF₄ gas .

- Market Drivers : The demand for (NH₄)₂GeF₆ is projected to grow at 4.5% CAGR, driven by the electronics sector, while (NH₄)PF₆ benefits from the lithium-ion battery boom .

Biological Activity

Ammonium hexafluorogermanate(IV), with the chemical formula , is an inorganic compound that has garnered interest in various fields, particularly in material science and potential biological applications. This article delves into the biological activity of ammonium hexafluorogermanate(IV), examining its properties, potential health effects, and relevant research findings.

Ammonium hexafluorogermanate(IV) appears as a white crystalline solid and is soluble in water but insoluble in alcohol. The compound features a tetrahedral arrangement around the germanium atom, with six fluorine atoms symmetrically bonded to it, while the ammonium ion also adopts a tetrahedral geometry. Its stability and high purity make it suitable for various applications, including thin film deposition in semiconductor technology .

Toxicological Profile

The biological activity of ammonium hexafluorogermanate(IV) is primarily characterized by its toxicological profile, which includes potential irritant effects on human health. The compound can release harmful gases upon thermal decomposition, necessitating careful handling in laboratory settings .

Health Hazards

- Inhalation and Skin Contact : Ammonium hexafluorogermanate(IV) can be harmful if inhaled or absorbed through the skin. It may cause respiratory irritation and skin burns .

- Fluoride Ion Release : The compound is a source of fluoride ions, which can lead to systemic toxicity. Fluoride exposure has been associated with various health issues, including dental fluorosis and potential endocrine disruption .

Case Studies

Recent studies have explored the biological implications of fluoride compounds similar to ammonium hexafluorogermanate(IV). For instance:

- A study highlighted that exposure to fluoride at elevated levels resulted in significant reductions in body weight and food intake among test subjects. Notably, dental fluorosis was observed alongside glandular stomach hyperplasia in animal models exposed to high fluoride concentrations .

- Another investigation into fluoride's systemic effects indicated alterations in serum calcium and magnesium levels, which could contribute to metabolic disturbances and cardiovascular issues .

Research Findings

Research has indicated that compounds containing fluoride can exhibit both beneficial and detrimental biological effects depending on exposure levels:

Applications in Material Science

While primarily recognized for its toxicological aspects, ammonium hexafluorogermanate(IV) plays a significant role in material science. It serves as a precursor for germanium compounds used in thin film deposition technologies such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) . These applications underscore the compound's relevance beyond its biological activity.

Q & A

Q. What experimental methods are recommended for synthesizing ammonium hexafluorogermanate(4) with high purity?

Ammonium hexafluorogermanate(4) ((NH₄)₂GeF₆) is synthesized via vapor-phase reactions of germanium wafers with HF:HNO₃ mixtures under controlled conditions. Key steps include:

- Surface Etching : Exposure of Ge wafers to HF vapor at 25–40°C for 10–30 minutes to form GeF₄ intermediates .

- Precipitation : Reaction with ammonium fluoride (NH₄F) in aqueous solution to precipitate (NH₄)₂GeF₆.

- Purification : Recrystallization from cold water to remove impurities like unreacted GeO₂ or NH₄F.

Validation : X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirm crystallinity and Ge–F bonding (e.g., FTIR peaks at 756–800 cm⁻¹) .

Q. How can researchers validate the structural integrity of ammonium hexafluorogermanate(4)?

Use a multi-technique approach:

- XRD : Verify the hexagonal crystal structure (P6₃/mmc space group) and lattice parameters (e.g., a = 5.18 Å, c = 4.72 Å) .

- SEM/EDS : Assess surface morphology and elemental composition (expected Ge:F:N ratio ~1:6:2) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 380°C, where sublimation occurs without decomposition .

Note : Discrepancies in reported melting points (e.g., 380°C vs. sublimation at lower temperatures) may arise from atmospheric pressure variations during testing .

Advanced Research Questions

Q. How does ammonium hexafluorogermanate(4) perform in host-guest chemistry for gas separation applications?

(NH₄)₂GeF₆ is used as a precursor to design anion-pillared metal-organic frameworks (MOFs) like ZU-36-Ni. Key steps:

- MOF Synthesis : React (NH₄)₂GeF₆ with pyrazine and Ni(BF₄)₂ in methanol/water mixtures .

- Pore Tuning : Adjust pore size (4.8–5.2 Å) by varying GeF₆²⁻ anion concentration to selectively adsorb ethylene over ethane (selectivity >15) .

Data Contradictions : Some studies report lower selectivity due to competing adsorption of CO₂ or water; pre-activation at 140°C under vacuum mitigates this .

Q. What strategies resolve discrepancies in reported photoluminescence properties of ammonium hexafluorogermanate(4)?

Conflicting photoluminescence (PL) data arise from surface defects or impurities:

- Mitigation : Anneal samples at 300°C under inert gas to reduce oxygen vacancies .

- Advanced Characterization : Use time-resolved PL spectroscopy to distinguish intrinsic emission (λ = 450–500 nm, τ = 1–5 ns) from defect-related signals .

Example : PL intensity variations in hydrothermally synthesized samples correlate with NH₄F excess (>5 mol% quenches emission) .

Q. How can computational modeling enhance understanding of (NH₄)₂GeF₆’s electronic structure?

Density functional theory (DFT) simulations reveal:

- Bandgap : ~4.2 eV (indirect), consistent with experimental UV-Vis absorption edges .

- Ge–F Bond Strength : Bond dissociation energy ≈2.99 eV, critical for thermal stability .

Validation : Compare simulated FTIR/Raman spectra with experimental data to refine force constants for Ge–F stretching modes .

Methodological Challenges and Solutions

Q. Why do dissolution kinetics of ammonium hexafluorogermanate(4) vary across solvents, and how is this optimized?

(NH₄)₂GeF₆ dissolves readily in cold water (solubility = 12.5 g/100 mL at 20°C) but precipitates in alcohols due to low dielectric constants. Optimization :

Q. What safety protocols are critical when handling ammonium hexafluorogermanate(4)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.